molecular formula C29H33Cl4KN4O6S2 B591119 TDBC-4 CAS No. 85012-34-6

TDBC-4

Cat. No.: B591119
CAS No.: 85012-34-6
M. Wt: 778.64
InChI Key:
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TDBC-4 involves the reaction of 4-chlorobenzaldehyde with 2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine in the presence of a base, followed by the addition of malononitrile. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

TDBC-4 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

TDBC-4 has a wide range of scientific research applications, including:

    Chemistry: Used as a probe to study mitochondrial membrane potential and other cellular processes.

    Biology: Employed in fluorescence imaging and sensing applications.

    Medicine: Investigated for its potential use in diagnostic imaging and therapeutic applications.

    Industry: Utilized in the development of photonic devices and materials.

Mechanism of Action

TDBC-4 exerts its effects by binding to the mitochondrial membrane, where it accumulates due to its lipophilic nature. The compound’s cationic properties allow it to interact with the negatively charged mitochondrial membrane, enabling the visualization and measurement of changes in mitochondrial potential. The molecular targets include the mitochondrial membrane and associated proteins involved in maintaining membrane potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

TDBC-4 is unique due to its high affinity for the mitochondrial membrane and its ability to provide precise measurements of mitochondrial potential. Its lipophilic nature and cationic properties make it particularly effective for use in living cells, offering advantages over other similar compounds in terms of sensitivity and specificity .

Properties

CAS No.

85012-34-6

Molecular Formula

C29H33Cl4KN4O6S2

Molecular Weight

778.64

Origin of Product

United States

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